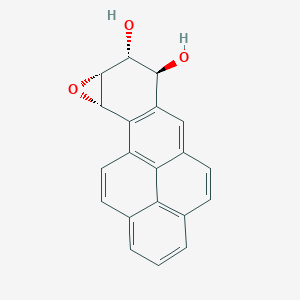

(-)-anti-BPDE

Description

Structure

3D Structure

Properties

CAS No. |

58917-91-2 |

|---|---|

Molecular Formula |

C20H14O3 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

(3R,5S,6R,7S)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |

InChI |

InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19+,20-/m0/s1 |

InChI Key |

DQEPMTIXHXSFOR-NMLBUPMWSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]6[C@@H](O6)[C@@H]([C@H]5O)O)C=C2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |

Other CAS No. |

63323-30-8 |

Synonyms |

[7R-(7α,8β,8aβ,9aβ)]-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol; (7R,8S,9R,10S)-(-)-syn-Benzo[a]pyrene-7,8-diol 9,10-Epoxide |

Origin of Product |

United States |

Metabolic Activation Pathways to Anti Bpde

Cytochrome P450-Dependent Monooxygenase System in Formation of Diol Epoxides

The initial and rate-limiting step in the metabolic activation of B[a]P is catalyzed by the cytochrome P450 (CYP) monooxygenase system. wikipedia.orgnih.gov These heme-containing enzymes are responsible for the oxidation of a wide variety of xenobiotics, including polycyclic aromatic hydrocarbons (PAHs) like B[a]P. wikipedia.org The CYP-dependent reaction introduces an epoxide group across the 7,8-double bond of B[a]P, forming B[a]P-7,8-epoxide. oup.com This epoxide is then hydrolyzed by microsomal epoxide hydrolase to yield benzo[a]pyrene-7,8-dihydrodiol (B[a]P-7,8-diol). nih.gov The subsequent epoxidation of B[a]P-7,8-diol at the 9,10-position by CYP enzymes produces the highly reactive benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDEs). oup.com

Role of CYP1A1 and CYP1B1 in Benzo[a]pyrene-7,8-dihydrodiol Epoxidation

Among the various CYP isoforms, CYP1A1 and CYP1B1 play the most significant roles in the metabolic activation of B[a]P and its dihydrodiol metabolite. nih.govaacrjournals.org Both enzymes are highly inducible by exposure to PAHs. nih.gov

CYP1A1: Research has consistently highlighted CYP1A1 as a key enzyme in the formation of the ultimate carcinogenic BPDE. nih.gov Studies using human lung cell lines have demonstrated that CYP1A1 is primarily responsible for the conversion of B[a]P-7,8-diol to BPDE. nih.gov Down-regulation of CYP1A1 expression leads to a significant reduction in the formation of BPDE-derived metabolites. nih.gov While both CYP1A1 and CYP1B1 contribute to the initial formation of B[a]P-7,8-diol, CYP1A1 appears to be the principal catalyst for the subsequent epoxidation step that generates the ultimate carcinogen. nih.gov

The catalytic activities of these enzymes are crucial in determining the rate and extent of BPDE formation, and consequently, the carcinogenic potential of B[a]P.

Competing Metabolic Pathways for Dihydrodiols

While the diol epoxide pathway is a major route for B[a]P activation, other metabolic pathways compete for the B[a]P-7,8-dihydrodiol substrate, leading to the formation of different types of reactive metabolites. nih.gov

Aldo-Keto Reductase Pathway and ortho-Quinone Formation

An alternative pathway for the metabolism of B[a]P-7,8-dihydrodiol involves oxidation by aldo-keto reductases (AKRs). pnas.orgnih.gov This pathway does not lead to the formation of BPDE but instead produces benzo[a]pyrene-7,8-dione, an ortho-quinone. pnas.org The AKR-catalyzed oxidation of B[a]P-7,8-trans-dihydrodiol is stereospecific, with a preference for the (-)-7R,8R-trans-dihydrodiol isomer. acs.org

Peroxyl Radical-Mediated Pathways

Peroxyl radicals can also mediate the oxidation of B[a]P-7,8-dihydrodiol. This pathway can lead to the formation of various oxidation products, including dialdehydes, through the formation of a dioxetane intermediate. nih.gov The interaction of B[a]P and its metabolites with cellular processes can lead to the generation of ROS, which can then contribute to the formation of peroxyl radicals and subsequent oxidation of dihydrodiols. nih.gov While less characterized than the CYP and AKR pathways, this route represents another potential mechanism for the bioactivation of B[a]P metabolites.

Enantiomeric Selectivity in Metabolic Product Formation

The metabolic activation of B[a]P is a highly stereoselective process, resulting in the preferential formation of specific enantiomers of its metabolites. The ultimate carcinogen, (+)-anti-BPDE, is derived from the metabolism of (-)-B[a]P-7,8-dihydrodiol. However, the formation of (-)-anti-BPDE also occurs.

The stereoselectivity is imparted by the enzymes involved in the metabolic pathway. For instance, AKR1A1 is stereospecific for the oxidation of (-)-7R,8R-trans-dihydrodiol. acs.org The conformation of the BPDE-DNA adducts formed also differs between enantiomers, which can influence their biological activity and repair. nih.gov For example, polyclonal antibodies have been shown to preferentially recognize the (+)-anti-BPDE-N2-dG adduct over the this compound-N2-dG adduct. nih.gov The relative percentage of adducts formed in human cells is predominantly from the (+)-anti-BPDE enantiomer. researchgate.net

The table below summarizes the key enzymes and their roles in the metabolic pathways of B[a]P.

| Enzyme Family | Specific Enzyme(s) | Role in this compound Formation | Competing Pathway Product(s) |

| Cytochrome P450 | CYP1A1, CYP1B1 | Catalyze the initial epoxidation of B[a]P and the subsequent epoxidation of B[a]P-7,8-dihydrodiol to form BPDEs, including this compound. | Not applicable |

| Aldo-Keto Reductase | AKR1A1, AKR1C1-AKR1C4 | Do not form BPDE. | Catalyze the oxidation of B[a]P-7,8-dihydrodiol to form B[a]P-7,8-dione (an ortho-quinone). |

| Epoxide Hydrolase | microsomal Epoxide Hydrolase | Hydrolyzes B[a]P-7,8-epoxide to B[a]P-7,8-dihydrodiol, a precursor to this compound. | Not applicable |

Molecular Interactions of Anti Bpde with Nucleic Acids

DNA Adduct Formation by (-)-anti-BPDE

This compound readily forms covalent bonds with DNA, creating what are known as DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations if not repaired. The primary targets for adduction are the nitrogenous bases of DNA, with a notable preference for purines.

The most frequent site of covalent modification by this compound in DNA is the exocyclic amino group (N2) of deoxyguanosine (dG). The epoxide ring of this compound is susceptible to nucleophilic attack by this amino group, resulting in the formation of a stable covalent bond between the C10 position of the benzo[a]pyrene (B130552) moiety and the N2 of guanine (B1146940). This reaction is a key event in the genotoxicity of benzo[a]pyrene.

The reaction between this compound and deoxyguanosine can proceed through two different stereochemical pathways, leading to the formation of two distinct stereoisomeric adducts: trans and cis. This nomenclature refers to the stereochemistry of the bond between the C10 of the BPDE moiety and the N2 of guanine relative to the hydroxyl group at C9.

Under physiological conditions, the reaction between this compound and deoxyguanosine predominantly yields the trans adduct. In this configuration, the guanine base is added to the opposite side of the epoxide ring relative to the C9 hydroxyl group. The (-)-trans-anti-BPDE-N2-dG adduct is the major adduct formed from the interaction of this compound with DNA. Studies have shown that for this compound, the ratio of trans to cis adducts can be substantial, with the trans isomer being the more prevalent form auremn.org.br.

While the trans adduct is the major product, the formation of the cis adduct, where the guanine base is added on the same side as the C9 hydroxyl group, also occurs. The ratio of cis to trans adduct formation is not fixed and can be significantly influenced by various environmental factors. For instance, high salt concentrations have been shown to preferentially generate cis adducts researchgate.net. The topology of the DNA molecule also plays a role, with supercoiled DNA favoring the formation of intercalated cis-adducts compared to linear DNA researchgate.net.

Table 1: Factors Influencing the Ratio of this compound-N2-dG Adduct Stereoisomers

| Factor | Influence on Adduct Formation |

|---|---|

| Salt Concentration | Higher salt concentrations favor the formation of the cis adduct researchgate.net. |

| DNA Topology | Supercoiled DNA promotes a higher cis to trans adduct ratio compared to linear DNA researchgate.net. |

Formation of Stereoisomeric Adducts from this compound

Structural and Conformational Studies of this compound-DNA Adducts

The formation of this compound-DNA adducts introduces a bulky lesion that significantly perturbs the local structure and conformation of the DNA double helix. The specific conformational changes depend on the stereochemistry of the adduct (trans or cis) and the surrounding DNA sequence. These structural distortions are believed to be a key factor in the biological consequences of the adducts, including their recognition by DNA repair enzymes and their ability to cause mutations during DNA replication.

Various biophysical and computational techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, molecular dynamics simulations, and fluorescence spectroscopy, have been employed to elucidate the three-dimensional structures of these adducts within DNA.

In contrast, the (-)-cis-anti-BPDE-N2-dG adduct has been shown to adopt a base-displaced intercalative conformation nih.gov. In this arrangement, the benzo[a]pyrene moiety inserts itself between the DNA base pairs, leading to a more significant disruption of the helical structure. The modified guanine base is displaced from its normal stacked position within the helix.

Table 2: Conformational Characteristics of this compound-N2-dG Adducts in DNA

| Adduct Stereoisomer | Predominant Conformation | Key Structural Features |

|---|---|---|

| (-)-trans-anti-BPDE-N2-dG | Minor groove binding nih.gov | Pyrenyl ring is external to the helix; less distortion of the DNA backbone. |

| (-)-cis-anti-BPDE-N2-dG | Base-displaced intercalation nih.gov | Pyrenyl ring inserts between base pairs; significant disruption of the DNA helix. |

These distinct conformations have significant implications for the biological processing of these adducts. The different ways in which they distort the DNA helix can influence their recognition and removal by the cellular DNA repair machinery, as well as their potential to be bypassed by DNA polymerases during replication, which can lead to the introduction of mutations.

Distortion of DNA Double Helix by Adducts

The formation of bulky adducts by chemical carcinogens, including this compound, is known to cause significant disruption to the structure of the DNA helix. nih.govnih.gov These lesions create helical distortions that are recognized by cellular machinery. nih.gov Molecular dynamics simulations of DNA with BPDE adducts have shown that the local structure at the site of adduction becomes considerably distorted, leading to a bent helix axis. nih.gov In some cases, the covalent binding can disrupt normal hydrogen bonds between base pairs. researchgate.net This structural perturbation is a key feature of the DNA damage induced by BPDE. nih.gov

Minor Groove Localization and Orientation of Pyrenyl Chromophore

Research indicates that BPDE isomers preferentially form covalent bonds with the guanine base within the minor groove of the DNA double helix. nih.gov Specifically, the major adduct forms at the N2 position of guanine. nih.govnih.gov Structural studies and molecular modeling have confirmed that the bulky pyrenyl moiety of the adduct is accommodated within the minor groove. nih.gov Flow linear dichroism studies on DNA modified by anti-BPDE determined that the long axis of the pyrenyl chromophore forms an approximate angle of 30 degrees with the DNA helix axis, while the short axis is oriented at about 70 degrees. nih.gov This specific orientation within the minor groove is a defining characteristic of the adduct's structure.

Type I (Intercalative) vs. Type II (External) Binding Modes of Adducts

BPDE-DNA adducts can adopt different conformations, which are broadly classified as intercalative or external to the DNA helix. NMR studies have shown that BPDE-dG adducts can either reside in the minor groove (an external, or Type II, mode) or intercalate with base displacement (a Type I mode), depending on the stereochemistry and sequence context. pnas.org One NMR study specifically found that the (-)-trans-anti-[BP]G adduct demonstrates conformational flexibility; it can shift from a minor groove conformation to a base-displaced intercalative conformation when the adjacent cytosine is methylated. oup.com Other spectroscopic techniques can distinguish between helix-external, base-stacked, and intercalated conformations of BPDE adducts. researchgate.netresearchgate.net

Influence of DNA Sequence Context on Adduct Conformation

The local DNA sequence plays a crucial role in determining the conformation of the this compound adduct. nih.govnih.gov For instance, the presence of a 5-methylcytosine (B146107) in a CpG dinucleotide can significantly influence the adduct's structure. oup.com An NMR study revealed that while the (+)-trans-anti-[BP]G adduct remains in the minor groove regardless of CpG methylation, the (-)-trans-anti-[BP]G adduct shifts from a minor groove conformation in an unmethylated CpG context to an intercalative structure in a methylated meCpG context. oup.com Furthermore, DNA methylation at CpG sites has been shown to enhance the formation of BPDE adducts at the adjacent guanine. nih.govoup.com The bases flanking the adducted guanine also have a substantial impact; adducts with a 5'-flanking guanine tend to adopt a conformation with strong carcinogen-base interactions, whereas a 5'-flanking thymine (B56734) leads to a more helix-external conformation. nih.gov

The following table summarizes the conformational preferences of the (-)-trans-anti-BPDE-dG adduct based on the local DNA sequence context, as described in the literature.

| DNA Sequence Context | Adduct Conformation | Binding Mode | Reference |

| Unmethylated CpG | Minor Groove (W-type) | External (Type II) | oup.com |

| Methylated CpG (meCpG) | Base-displaced Intercalative (S-type) | Intercalative (Type I) | oup.com |

Non-covalent Interactions Preceding Covalent Adduct Formation

The process of covalent adduct formation is preceded by initial non-covalent interactions between this compound and the DNA molecule. This initial binding positions the electrophilic epoxide for reaction with the nucleophilic sites on the DNA bases.

Identification of Precursor Binding Sites

While the structures of the final covalent adducts are well-characterized, the specific nature and location of the initial non-covalent precursor binding sites are less defined in the available research. The initial interaction is a transient step that precedes the stable covalent bond. It is understood that the molecule must first physically associate with the DNA, likely through intercalative or groove-binding interactions, before the covalent reaction occurs.

Computational Modeling of Initial Interactions

Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for investigating molecular interactions. biointerfaceresearch.com However, most computational studies on BPDE-DNA interactions have focused on the conformational properties of the already formed covalent adduct. nih.govnih.gov These studies often begin by docking the BPDE molecule into its known covalent binding position within the DNA helix before running simulations to observe the resulting structure and dynamics. nih.gov Detailed computational modeling specifically elucidating the initial, non-covalent binding events and the transition state leading to covalent bond formation for the this compound enantiomer remains an area for further investigation.

Interactions with RNA Macromolecules

While the genotoxicity of (-)-anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (this compound) is most commonly associated with its ability to form adducts with DNA, this reactive electrophile also interacts with cellular RNA. The formation of covalent adducts with RNA macromolecules can alter their structure and function, representing another mechanism of cellular disruption.

Research has demonstrated that BPDE enantiomers, including this compound, covalently bind to various ribonucleosides within RNA molecules. nih.govfrontiersin.org Studies using racemic mixtures of BPDE (containing both (+) and (-) enantiomers) on yeast RNA have successfully isolated and identified adducts with guanosine (B1672433) (Guo), adenosine (B11128) (Ado), and cytidine (B196190) (Cyd). nih.gov Mass spectrometry analyses have been crucial in elucidating the structure of these adducts, establishing that the C-10 position of the BPDE molecule forms a covalent bond with the exocyclic amino group of the RNA base. nih.gov

In vivo studies in mouse skin have revealed an interesting distinction between the binding patterns of BPDE enantiomers to DNA versus RNA. While the carcinogenic (+)-anti-BPDE enantiomer binds to epidermal DNA at levels approximately three times higher than this compound, no significant difference in the total level of binding was observed between the two enantiomers for RNA isolated from the same cells. nih.gov This suggests that the structural characteristics of RNA may lead to less stereospecificity in adduct formation compared to DNA.

The efficiency of adduct formation varies depending on the specific ribonucleotide. Experiments with various polyribonucleotides have established a hierarchy of reactivity with BPDE, which is as follows: poly(G) > yeast RNA > poly(A) > poly(C). nih.gov This indicates a preferential binding to guanine residues in RNA, which is consistent with observations in DNA.

| Ribonucleoside | Adduct Formation with Racemic BPDE | Number of Adducts Identified |

|---|---|---|

| Guanosine (Guo) | Yes | Two major, two minor |

| Adenosine (Ado) | Yes | Four major |

| Cytidine (Cyd) | Yes | At least four |

Investigations into specific types of RNA, such as eukaryotic transfer RNAs (tRNAs), have provided more nuanced insights into BPDE-RNA interactions. nih.gov When reacted with BPDE, only a limited number of modified ribonucleosides within the tRNA mixture showed a strong tendency to form adducts. nih.gov These included inosine (B1671953) and various methylated guanosines, likely due to the inherent chemical reactivity of purines with electrophilic compounds. nih.gov Notably, complex and highly modified nucleosides found in the anticodon loop of yeast tRNA, such as wybutosine (B12426080) and N⁶-threonylcarbamoyladenosine (t⁶A), did not form detectable adducts with BPDE. nih.gov This suggests that the specific location and structural complexity of a ribonucleoside within a folded RNA molecule can significantly influence its accessibility and reactivity towards this compound.

Genotoxicity and Mutagenesis Mechanisms Induced by Anti Bpde

Molecular Basis of Mutagenesis by (-)-anti-BPDE-DNA Adducts

When this compound reacts with DNA, it primarily forms covalent adducts at the N2 position of guanine (B1146940) residues, known as N2-dG-anti-BPDE adducts aacrjournals.orgnih.govacs.orgacs.org. These bulky adducts can persist in the DNA and lead to mutations during replication or repair processes aopwiki.org. The high cytotoxic and mutagenic potential of anti-BPDE adducts is attributed to their slower repair and their interference with DNA replication and transcription aacrjournals.org.

The formation of this compound-DNA adducts leads to specific mutational signatures, predominantly G to T transversions nih.govacs.orgaopwiki.org. This type of mutation is frequently observed in lung cancers of smokers and is believed to be initiated by BPDE and other polycyclic aromatic hydrocarbons (PAHs) acs.orgpnas.org. While G to T transversions are the most common, G to A transitions are also observed, albeit less frequently acs.org.

Research using site-specific (+)- and (-)-trans-anti-BPDE-N2-dG adducts in yeast cells showed that mutagenic translesion synthesis primarily results from adenine (B156593) (A) and guanine (G) insertions opposite the lesion, leading to G→T and G→C transversion mutations, respectively nih.gov. The (+)-trans-anti-BPDE-N2-dG adduct was found to be more mutagenic than the (-)-trans-anti-BPDE-N2-dG adduct nih.gov.

Table 1: Mutational Specificity of anti-BPDE-DNA Adducts

| Adduct Type | Primary Mutation Type | Secondary Mutation Type | Reference |

| (-)-trans-dG-N2-BPDE | G → T transversions | G → A transitions | acs.org |

| (+)-trans-anti-BPDE-N2-dG | G → T transversions | G → C transversions | nih.govaopwiki.org |

| (+/-)-anti-BPDE | G → C transversions (predominant), G → T transversions | - | researchgate.net |

The specific mutational outcome can be influenced by the DNA polymerase involved in translesion synthesis. For instance, DNA polymerase η predominantly incorporates adenine opposite (+)-trans-anti-BPDE-N2-dG adducts, suggesting a high likelihood of G to T transversions aopwiki.org. DNA polymerase ζ also plays a significant role, with some studies indicating its preference for incorporating guanine opposite an anti-BPDE-N2-dG adduct, which could lead to G to C transversions researchgate.netaacrjournals.org.

This compound-DNA adducts act as a significant block to DNA replication acs.org. The presence of these bulky adducts perturbs the double-helical structure of DNA, impeding the progression of DNA polymerases during replication pnas.org. This interference can lead to error-prone translesion synthesis, where specialized DNA polymerases bypass the damaged site, often leading to misincorporation of nucleotides and subsequent mutations nih.gov.

Beyond replication, anti-BPDE-DNA adducts can also interfere with transcription aacrjournals.org. Studies have shown that BPDE-modified DNA can significantly inhibit the expression of co-transfected reporter genes in various cell types, an effect that appears to be independent of p53 function in human cells oup.com. This interference can occur through mechanisms such as the sequestration or "hijacking" of transcription factors like Sp1, preventing their interaction with Sp1-dependent promoters and disrupting normal gene expression patterns oup.com.

Molecular Basis of this compound-Induced Carcinogenesis

The formation of stable DNA adducts and subsequent mutations are well-established mechanisms underlying the carcinogenicity of benzo[a]pyrene (B130552) and its metabolites like this compound cellbiolabs.comnih.gov. These adducts represent an early event in the carcinogenic process by inducing specific genetic changes that are a prerequisite for cancer initiation nih.gov.

This compound-DNA adducts play a critical role in altering key proto-oncogenes and tumor suppressor genes, which are central to carcinogenesis. Mutations in the p53 tumor suppressor gene are frequently observed in lung cancers from smokers and are often linked to exposure to PAHs like BaP acs.orgpnas.orgnih.gov. Specifically, BPDE-induced adducts preferentially form at mutational hot spots within the p53 gene, such as codons 157, 248, and 273 acs.orgpnas.orgacs.orgnih.gov. These sites are characterized by a disproportionate number of G:C → T:A mutations in lung cancer tissues of smokers, consistent with the mutational signature of BPDE adducts acs.org.

Similarly, the K-ras proto-oncogene is another critical target. Mutations in K-ras, particularly at codon 12, are prevalent in smoking-induced lung adenocarcinomas acs.org. BPDE-induced N2-dG adducts are found to form non-randomly at specific guanines within the K-ras gene sequences, with a majority originating from the first position of codon 12 (GGT), aligning with the observed G → T transversions in smoking-induced lung cancer acs.orgresearchgate.netnih.gov. The local sequence context and the presence of 5-methylcytosine (B146107) can significantly influence the extent of adduct formation at these sites acs.org.

Table 2: Key Gene Alterations by BPDE-DNA Adducts

| Gene Type | Gene Name | Affected Codons/Regions | Predominant Mutation | Reference |

| Tumor Suppressor | p53 | Codons 157, 248, 273 (Exons 5, 7, 8) | G → T transversions | acs.orgpnas.orgacs.orgnih.gov |

| Proto-oncogene | K-ras | Codon 12 | G → T transversions | acs.org |

The biological activity of BPDE is strongly correlated with the specific structure and stereoisomerism of the DNA adducts formed pnas.org. Of the four stereoisomers of BPDE, the (+)-anti-BPDE isomer is generally considered the most mutagenic and tumorigenic ki.sepnas.orgacs.org. While this compound also reacts with DNA to form similar covalent N2-deoxyguanosyl adducts, its mutagenic activities are different, and it is reported to be non-tumorigenic in some contexts capes.gov.br.

The stereochemistry of the anti-BPDE adducts significantly influences translesional synthesis and the resulting mutational frequency acs.org. For example, studies have shown that (+)-trans-dG-N2-BPDE adducts are more mutagenic than their (-)-trans-enantiomers acs.org. The conformation of the BPDE moiety within the DNA duplex also plays a role; for instance, in a duplex DNA containing a (+)- or (-)-trans-anti-BPDE-N2-dG adduct, the pyrenyl residues are typically not intercalated between adjacent base pairs nih.gov. Instead, the adduct can adopt different conformations, such as being solvent-exposed in the major groove, which can influence DNA replication by polymerases pnas.org. These structural differences contribute to the varying biological potencies observed among the stereoisomers pnas.org.

Table 3: Stereoisomerism and Biological Activity of BPDE Adducts

| Stereoisomer | Carcinogenic Potential | Mutagenic Potential | Dominant Adduct Conformation (in some studies) | Reference |

| (+)-anti-BPDE | High pnas.orgacs.org | High pnas.org | Pyrenyl residue not intercalated; solvent-exposed in major groove nih.govpnas.org | nih.govpnas.orgpnas.orgacs.orgcapes.gov.br |

| This compound | Non-tumorigenic (in some contexts) capes.gov.br | Different from (+)-anti-BPDE capes.gov.br | Pyrenyl residue not intercalated nih.gov | nih.govcapes.gov.br |

Induction of Oxidative Stress and Inflammation by this compound

Beyond direct DNA adduction, this compound can also contribute to genotoxicity through indirect mechanisms, including the induction of oxidative stress and inflammation. While the primary carcinogenic pathway involves DNA adduct formation, PAHs, including BaP, can also lead to the production of radical cations and quinones, which can alkylate DNA and exert biological activity through redox cycling acs.org.

Cellular Responses to Anti Bpde Induced Dna Damage

DNA Damage Response (DDR) Signaling Pathways

The formation of (-)-anti-BPDE-DNA adducts activates a sophisticated signaling cascade. This response is crucial for preventing the fixation of DNA damage into permanent mutations, which can lead to carcinogenesis. A central player in this pathway is the tumor suppressor protein p53, which acts as a critical sensor and effector of the cellular response to genotoxic stress.

Upon this compound-induced DNA damage, the p53 protein is rapidly activated and accumulates within the cell. elsevierpure.com In its inactive state, p53 levels are kept low through continuous degradation mediated by its negative regulator, the E3 ubiquitin ligase MDM2. DNA damage disrupts this interaction, leading to p53 stabilization and accumulation. nih.gov

Studies in normal human fibroblasts have shown that exposure to this compound results in a swift and sustained elevation of p53 protein levels, detectable within a few hours and lasting for at least 24 hours. elsevierpure.com This accumulation is a key event, as p53 functions as a transcription factor, regulating a wide array of target genes involved in cell cycle control and apoptosis. nih.gov The activation of p53 is a protective measure to prevent the mutagenic consequences of DNA damage. nih.gov

The signaling pathways leading to p53 activation in response to this compound involve multiple kinases. Both Extracellular signal-regulated kinases (ERKs) and p38 mitogen-activated protein kinase (p38 MAPK) have been implicated in the accumulation of p53 following this compound treatment. nih.gov Inhibition of these kinases can reduce the accumulation of p53, highlighting their role in the upstream signaling cascade. nih.gov Furthermore, protein kinase C (PKC) activity has also been shown to be necessary for the induction of p53 in response to this carcinogen. elsevierpure.com

The primary mechanism for the rapid accumulation of p53 following this compound exposure is an increase in its protein stability. DNA damage-induced post-translational modifications, particularly phosphorylation, play a critical role in stabilizing p53 by preventing its interaction with MDM2. oup.com

Research has shown that this compound treatment leads to the phosphorylation of p53 at specific serine residues. oup.com For instance, phosphorylation at serine 15 is a key event observed after exposure to this compound. nih.govoup.com This modification is critical for both the stability and activation of p53, as it weakens the p53-MDM2 interaction. oup.com The p38 MAPK signaling pathway has been directly linked to the phosphorylation of p53 at serine 15 and its subsequent stabilization in response to this compound. nih.gov

In experimental models, a decrease in p53's half-life (decreased stability) was observed when the p38 MAPK pathway was inhibited, even in the presence of this compound. nih.gov This confirms that phosphorylation is a key regulatory step controlling the amount of active p53 available to respond to DNA damage.

Table 1: Key Proteins in the p53 Response to this compound

| Protein | Role in the DDR | Effect of this compound |

|---|---|---|

| p53 | Transcription factor, tumor suppressor | Accumulates and is activated. elsevierpure.com |

| MDM2 | E3 ubiquitin ligase | Interaction with p53 is disrupted. nih.gov |

| p38 MAPK | Kinase | Activated; phosphorylates and stabilizes p53. nih.gov |

| PKC | Kinase | Required for p53 induction. elsevierpure.com |

| Serine 15 | Phosphorylation site on p53 | Phosphorylated, leading to p53 stabilization. nih.govoup.com |

Cell Cycle Regulation in Response to this compound Exposure

A fundamental component of the DDR is the transient arrest of the cell cycle. This provides the cell with time to repair DNA damage before it is replicated (in S phase) or segregated to daughter cells (in M phase), thereby preventing the propagation of mutations.

Exposure to this compound can induce cell cycle arrest at two major checkpoints: the G1/S transition and the G2/M transition. elsevierpure.commdpi.com The G1 checkpoint prevents the replication of damaged DNA, while the G2/M checkpoint prevents cells with damaged chromosomes from entering mitosis.

In human fibroblast cells, this compound treatment has been shown to cause an arrest at the G1-S boundary. elsevierpure.com Similarly, studies in human prostate carcinoma cells demonstrated a concentration-dependent increase in the percentage of cells arrested in the G1 phase following exposure to the compound. mdpi.com The decision to arrest at a specific checkpoint can be cell-type dependent and may relate to the extent of the DNA damage.

The p53-dependent arrest at the G1 checkpoint is primarily mediated by its transcriptional target, the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). researchgate.net Upon activation by p53, p21 binds to and inhibits cyclin/CDK complexes, primarily Cyclin E/CDK2, whose activity is essential for entry into S phase. This inhibition effectively halts the cell cycle in G1.

The G2/M checkpoint is regulated by the activity of the Cyclin B/CDK1 complex, which promotes entry into mitosis. The activity of this complex is controlled by phosphatases like Cdc25. The Cell division cycle 25B (Cdc25B) phosphatase is a key regulator that controls entry into mitosis and can help cells recover from a G2/M checkpoint arrest. researchgate.net Following DNA damage, pathways are activated to inhibit Cdc25, preventing the activation of Cyclin B/CDK1 and leading to G2 arrest. Research indicates that exposure of mouse embryonic fibroblasts to this compound can result in a concentration- and time-dependent increase in Cdc25B protein levels, suggesting a complex regulatory role for this protein in the damage response and potential recovery from arrest. researchgate.net

Table 2: Cellular Checkpoint Responses to this compound

| Checkpoint | Phase of Arrest | Key Regulatory Proteins | Consequence of Arrest |

|---|---|---|---|

| G1/S | G1 | p53, p21 | Prevents replication of damaged DNA. elsevierpure.commdpi.com |

| G2/M | G2 | Cdc25B, Cyclin B/CDK1 | Prevents segregation of damaged chromosomes. researchgate.net |

Once DNA repair is complete, the cell must inactivate the checkpoint signaling pathways to resume the cell cycle. The resumption from a G2/M arrest, for example, is tightly regulated and often involves the reactivation of the Cyclin B/CDK1 complex. The phosphatase Cdc25B plays a significant role in regulating the recovery from G2/M checkpoint-induced arrest. researchgate.netnih.gov Increased levels or activity of Cdc25B can dephosphorylate and activate CDK1, allowing the cell to overcome the arrest and proceed into mitosis. nih.gov The precise mechanisms controlling the timing of Cdc25B activation and the subsequent resumption of the cell cycle after this compound-induced damage are part of a complex regulatory network that ensures genomic stability is maintained before cell division proceeds.

Activation of Intracellular Signaling Cascades

The formation of this compound-DNA adducts triggers a complex network of intracellular signaling cascades that ultimately determine the cell's fate. These pathways can lead to cell cycle arrest to allow for DNA repair, or they can initiate programmed cell death (apoptosis) if the damage is too severe to be repaired. Key signaling pathways implicated in the cellular response to this compound include the Mitogen-Activated Protein Kinase (MAPK) pathway, the Nuclear Factor-kappa B (NF-κB) pathway, and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. biorxiv.orgresearchgate.net

MAPK Pathway Involvement (e.g., ERK1/2, p38)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in translating extracellular signals into intracellular responses, regulating processes like cell proliferation, differentiation, and apoptosis. thermofisher.com Exposure to this compound can activate several branches of the MAPK pathway, including the Extracellular signal-Regulated Kinases (ERK1/2) and the p38 MAPK pathways. biorxiv.org

While ERK1/2 activation is often associated with cell survival and proliferation, its role in response to DNA damage can be multifaceted. mdpi.com In contrast, the p38 MAPK pathway is typically activated by cellular stressors, including genotoxic agents, and is often linked to the induction of apoptosis. thermofisher.com The balance between the pro-survival signals from the ERK1/2 pathway and the pro-apoptotic signals from the p38 pathway can be a critical factor in determining whether a cell with this compound-induced DNA damage will survive or undergo programmed cell death.

NF-κB Activation and its Role in Cellular Response

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a central role in the cellular response to stress, including DNA damage. nih.gov The activation of NF-κB is a key event in the cellular response to this compound. biorxiv.org Once activated, NF-κB translocates to the nucleus and regulates the expression of a wide array of genes involved in inflammation, immunity, and cell survival. youtube.com

The role of NF-κB in the context of this compound exposure is complex. On one hand, NF-κB can promote cell survival by upregulating the expression of anti-apoptotic genes. unc.edu This can provide a window for DNA repair to occur. On the other hand, chronic activation of NF-κB in cells with persistent DNA damage can contribute to a pro-inflammatory environment and promote the proliferation of damaged cells, which are hallmarks of carcinogenesis. rsc.org Computational studies suggest a moderate binding affinity of BPDE with NF-κB, indicating its potential role in inflammation and oncogenic signaling. biorxiv.org

PI3K/Akt Pathway in Cell Survival and Proliferation

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation. amegroups.orgbio-rad-antibodies.com Activation of this pathway is a key mechanism by which cells can evade apoptosis. In response to this compound-induced DNA damage, the PI3K/Akt pathway can be activated, contributing to a pro-survival response. biorxiv.orgresearchgate.net

Akt, the central kinase in this pathway, phosphorylates and inactivates several pro-apoptotic proteins. bio-rad-antibodies.com By promoting cell survival, the PI3K/Akt pathway can allow cells more time to repair the DNA damage caused by this compound. However, if the DNA damage is extensive and cannot be properly repaired, the sustained activation of this pro-survival pathway can lead to the accumulation of mutations and contribute to the development of cancer. nih.gov The PI3K/Akt pathway's role in cell survival makes it a significant factor in the cellular response to genotoxic agents like this compound. nih.gov

Proteomic Profiling of Cellular Responses to this compound

Proteomic profiling provides a comprehensive analysis of the changes in protein expression and post-translational modifications within a cell in response to a specific stressor, such as this compound. This powerful approach allows for the identification of key proteins and cellular pathways that are altered following DNA damage, offering valuable insights into the mechanisms of cellular response. nih.gov

Identification of Proteins Involved in DNA Damage Response and Other Cellular Functions

Proteomic studies have begun to identify a range of proteins that are differentially expressed or modified in cells exposed to this compound. These proteins are involved in a multitude of cellular processes, underscoring the widespread impact of this carcinogen.

A primary group of proteins identified are those directly involved in the DNA damage response (DDR). This includes proteins that are part of the nucleotide excision repair (NER) pathway, which is the main mechanism for removing bulky DNA adducts like those formed by this compound. nih.govpnas.org For example, the expression of genes coding for the NER proteins DDB2 and XPC, which are involved in damage recognition, can be induced. nih.gov Additionally, key signaling proteins that are activated in response to DNA damage, such as ATM and p53, play a crucial role in coordinating the cellular response. nih.govnih.gov

Beyond the immediate DDR, proteomic analyses can reveal alterations in proteins related to other essential cellular functions. The following interactive table summarizes some of the key protein alterations that can be anticipated in response to this compound based on its known effects on cellular pathways.

| Cellular Process | Examples of Protein Alterations and Their Significance |

| DNA Repair | Increased expression and activation of NER pathway proteins (e.g., XPC, DDB2) to remove this compound-DNA adducts. nih.gov |

| Cell Cycle Control | Altered levels of cell cycle regulators like p21 and Cyclin D1, leading to cell cycle arrest to allow for DNA repair. amegroups.orgnih.gov |

| Apoptosis | Changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, influencing the cell's decision to undergo programmed cell death. biorxiv.org |

| Signal Transduction | Phosphorylation and activation of kinases in the MAPK and PI3K/Akt pathways (e.g., ERK1/2, p38, Akt). biorxiv.org |

| Transcription Regulation | Activation and nuclear translocation of transcription factors like p53 and NF-κB to regulate the expression of genes involved in the DNA damage response and cell survival. biorxiv.orgnih.gov |

These proteomic findings provide a detailed molecular picture of the complex cellular response to this compound, highlighting the interconnectedness of the pathways that are mobilized to contend with the induced DNA damage and determine the cell's fate.

Dna Repair Mechanisms of Anti Bpde Dna Adducts

Nucleotide Excision Repair (NER) Pathway for Bulky Adducts

(-)-anti-BPDE-DNA adducts are recognized as bulky lesions that trigger the NER pathway. These adducts, particularly the BPDE-deoxyguanosine (BPDE-dG) adducts, are significant substrates for NER in human cells. pnas.orgoup.comoup.com

The efficiency of this compound adduct removal by NER can vary depending on factors such as the specific stereoisomer, DNA sequence context, and cellular conditions. Research indicates that this compound adducts are generally less efficiently repaired by NER compared to other DNA lesions or certain stereoisomers like (+)-trans-anti isomers, leading to prolonged DNA damage. For instance, studies in TK6 cells have shown a progressive, albeit not complete, removal of BPDE adducts over time. Approximately 30% of adducts were removed within 8 hours after treatment, and this increased to about 60% after 24 hours, demonstrating that these cells are proficient in NER for BPDE adducts. nih.gov

The removal of BPDE adducts in mammalian cells often exhibits a biphasic pattern, characterized by an initial rapid decline in adduct levels followed by a slower rate of removal. This biphasic repair pattern is thought to reflect the combined action of Transcription-Coupled Repair (TCR) and Global Genomic Repair (GGR). nih.govacs.org The sequence context of the DNA also influences repair efficiency; for example, a BPDE-DNA adduct formed at a 5′-CGGC site (where G is the alkylated guanine) is excised more rapidly than one at a 5′-CGG*C site in cell-free human HeLa extracts. mdpi.com

Table 1: Efficiency of BPDE Adduct Removal in TK6 Cells

| Time After Treatment | Percentage of Adducts Removed |

| 8 hours | ~30% |

| 24 hours | ~60% |

NER operates through two major sub-pathways: Global Genomic Repair (GGR) and Transcription-Coupled Repair (TCR). GGR is responsible for removing lesions from the entire genome, including non-transcribed regions and the non-transcribed strands of active genes. In contrast, TCR specifically targets transcription-blocking lesions present in actively transcribed DNA strands, often initiated by a stalled RNA polymerase. mdpi.com

The initial recognition of DNA damage is a crucial step in the NER pathway, involving several key proteins. Among these, Xeroderma Pigmentosum complementation group C (XPC) and Xeroderma Pigmentosum complementation group A (XPA) play central roles. XPC is an early damage-recognizing protein that specifically identifies helix distortions caused by bulky adducts, which is essential for recruiting subsequent NER proteins. mdpi.comoup.comoup.com

XPA is a critical component of NER, involved in the recognition of DNA damage and interacting with other NER components, such as the single-strand binding complex Replication Protein A (RPA). mdpi.comoup.comoup.com XPA also requires a pre-bent DNA structure, facilitated by local conformational flexibility, for efficient recognition. mdpi.com The importance of XPA in repairing BPDE-DNA adducts is underscored by studies showing that XPA-deficient mice and human cells exhibit impaired repair capacity and increased sensitivity to carcinogens like benzo[a]pyrene (B130552). nih.govpsu.edu For instance, in human TP53 knock-in (Hupki) mouse embryo fibroblasts, Xpa-Null cells showed higher and more persistent levels of BPDE-DNA adducts compared to Xpa-WT cells, indicating a compromised repair ability. nih.gov

Table 2: BPDE-DNA Adduct Levels in XPA-WT vs. XPA-Null HUFs

| Cell Type | Time Point (h) | Adducts per 10^8 nucleotides (Mean ± SD) |

| Xpa-WT HUFs | 0.5 | 139 ± 9 |

| Xpa-WT HUFs | 2 | 114 ± 7 (18% decline) |

| Xpa-WT HUFs | 6 | 96 ± 12 (30% decline) |

| Xpa-Null HUFs | 0.5 | 132 ± 3 |

| Xpa-Null HUFs | 2 | 161 ± 19 (peak) |

| Xpa-Null HUFs | 6 | 132 ± 3 (similar to 0.5h) |

The tumor suppressor protein p53 is a pivotal regulator of cellular responses to DNA damage, orchestrating processes such as cell cycle arrest and apoptosis, and playing a significant role in maintaining genomic stability. nih.govaacrjournals.orgaacrjournals.orgnih.govacs.org p53 has been shown to modulate the efficiency of nucleotide excision repair, particularly in the context of bulky DNA adducts like those formed by this compound. nih.govaacrjournals.orgnih.gov

Studies comparing DNA repair rates in human fibroblasts with different p53 statuses (wild-type, mutant, or null) consistently demonstrate that functional p53 is critical for efficient global genomic repair of BPDE adducts. nih.govaacrjournals.orgaacrjournals.orgnih.gov At low BPDE adduct levels (e.g., 10–50 adducts/10^8 nucleotides), repair was rapid and nearly complete within 24 hours in p53 wild-type (p53+) cells. In stark contrast, no significant repair was detected in p53-null (p53-) cells over a 72-hour period under similar conditions. aacrjournals.org

Even at higher adduct levels, p53-wild-type cells exhibited superior repair capacity. Quantitative comparisons at 24 hours post-exposure to anti-BPDE showed that p53-WT cells removed approximately 70% of the adducts, whereas p53-mutant cells removed 50%, and p53-null cells removed only 35%. aacrjournals.org This differential repair pattern was also evident at earlier time points. While p53 function is essential for efficient GGR, it does not appear to be required for TCR of the transcribed strand, which shows comparable repair rates irrespective of p53 status. nih.govaacrjournals.orgnih.govoup.com The p53-dependent upregulation of global repair is thought to be mediated through transactivation mechanisms rather than direct effects on NER proteins in vitro. aacrjournals.org

Table 3: Global NER of (±)-anti-BPDE-DNA Adducts in Human Fibroblasts (24h post-treatment)

| Cell Line Type | p53 Status | Percentage of Adducts Removed (24h) |

| Normal Human Fibroblasts | Wild-type (p53-WT) | 70% |

| Li-Fraumeni Syndrome Fibroblasts | Mutant (p53-Mut) | 50% |

| Li-Fraumeni Syndrome Fibroblasts | Null (p53-Null) | 35% |

Modulation of DNA Repair by Exogenous Factors and Co-Exposures

The efficiency of DNA repair for this compound-DNA adducts can be significantly modulated by various exogenous factors and co-exposures. For example, heavy metals like cadmium(II) have been shown to inhibit the repair of (±)-anti-BPDE-adducted DNA. In cell-free systems utilizing NER-proficient HeLa cell extracts, cadmium treatment resulted in a decreased ability to repair BPDE-adducted plasmid DNA, suggesting that cadmium may inactivate NER proteins. acs.org

Co-exposure to different environmental agents can also alter DNA repair dynamics. For instance, the interaction between benzo[a]pyrene (BaP) and simulated sunlight (SSL) in human keratinocytes can influence BPDE-adduct formation and repair. While UV radiation can impair BaP metabolism, potentially reducing immediate BPDE-adduct formation, certain co-exposure protocols involving BaP treatment followed by irradiation can lead to increased oxidative stress and drastically impaired DNA repair. researchgate.net

Furthermore, the cellular response to BPDE exposure can involve an adaptive upregulation of specific DNA repair genes. Studies have demonstrated that exposure of human cells to BPDE can lead to a prompt and sustained increase in the expression of NER-related genes, including DDB2, XPC, XPF, XPG, and POLH (DNA polymerase eta). This induction of repair factors at both RNA and protein levels enhances the removal of BPDE adducts and confers protection against subsequent BPDE exposure. However, this adaptive response, particularly through the induction of POLH, may come at the cost of an enhanced mutation frequency in surviving cells. nih.gov

Genetic polymorphisms in key NER pathway genes can also influence individual DNA repair capacity and, consequently, the levels of anti-BPDE-DNA adducts. For example, workers with low DNA repair capacity due to specific genotypes of XPC (XPC-PAT+/+) and XPA (XPA-A23A) have been found to have significantly increased anti-BPDE-DNA adduct levels. Similarly, a lack of Glutathione (B108866) S-transferase Mu 1 (GSTM1) activity (GSTM1-null genotype) has been associated with elevated DNA adducts, highlighting the interplay between detoxification and repair mechanisms. oup.comoup.com

Table 4: Influence of Genetic Polymorphisms on Anti-BPDE-DNA Adduct Levels

| Gene Polymorphism | DNA Repair Capacity | Anti-BPDE-DNA Adduct Levels (Adducts/10^8 bases) | Statistical Significance (P-value) |

| XPC-PAT+/+ | Low | 5.37 ± 3.86 | 0.02 |

| XPC-PAT-/- | Normal | 3.12 ± 2.00 | - |

| XPA-A23A | Low | 8.73 ± 5.98 | 0.01 |

| XPA-G23G/A23G | Normal | 3.29-4.77 | - |

| GSTM1-null | Lack of activity | Increased | 0.0246 |

Translesion Synthesis Tls Past Anti Bpde Dna Adducts

Mechanisms of DNA Polymerase Bypass Across Adducts

The bypass of (-)-anti-BPDE-dG adducts by TLS polymerases can occur through either a one-polymerase or a two-polymerase mechanism. nih.gov In the one-polymerase model, a single polymerase is responsible for both inserting a nucleotide opposite the adduct and extending the DNA strand from that point. In the more complex two-polymerase, two-step model, one polymerase (an "inserter") places a nucleotide opposite the lesion, and another polymerase (an "extender") takes over to continue synthesis. nih.gov

High-fidelity polymerases such as Polα, Polδ, and Polε are strongly blocked by these bulky adducts, with synthesis being arrested primarily one base before the lesion. nih.govplu.mx Specialized Y-family TLS polymerases, with their more open active sites, are capable of accommodating and bypassing such lesions. nih.govresearchgate.net The choice of polymerase and the mechanism of bypass significantly influence whether the outcome is error-free or mutagenic. nih.gov For instance, error-prone bypass is a primary driver of G→T transversions, a characteristic mutation signature of benzo[a]pyrene (B130552) exposure. nih.govnih.gov

Research indicates that the TLS process for this compound-dG adducts is predominantly mutagenic, with specific polymerases showing preferences for inserting incorrect nucleotides, most notably adenine (B156593), opposite the adducted guanine (B1146940). nih.govnih.govnih.gov The subsequent extension from this mismatched terminus is often a critical and inefficient step, frequently requiring a second specialized polymerase. nih.gov

Role of Specific Translesion Synthesis Polymerases

Several TLS polymerases, primarily from the Y-family, are implicated in the bypass of this compound-dG adducts. These include Polymerase η (Polη), Polymerase ζ (Polζ), Rev1, and Polymerase κ (Polκ). nih.govnih.gov Their actions are not always independent; they often function in coordinated pathways to complete the bypass of the lesion. nih.govaacrjournals.org

| Polymerase | Primary Role in this compound Adduct Bypass | Mutagenic Potential |

| Polη | Inserts nucleotides opposite the adduct, often incorrectly (e.g., Adenine). nih.govnih.gov | High (Error-prone) |

| Polζ | Extends synthesis from nucleotides inserted opposite the adduct, particularly from mismatches. nih.govoup.com | High (Error-prone) |

| Rev1 | Contributes to mutagenesis, likely through a non-catalytic scaffolding role and by inserting dCMP. nih.govnih.govoup.com | High (Error-prone) |

| Polκ | Bypasses the adduct in a predominantly error-free manner by inserting Cytosine. nih.govoup.comnih.gov | Low (Error-free) |

The combination of Polη, Polζ, and Rev1 is essential for the characteristic G→T transversion mutations induced by this compound-dG adducts. nih.gov

Polymerase η (Polη): In vitro studies have demonstrated that human Polη can bypass the (+)-trans-anti-BPDE-N²-dG adduct by predominantly incorporating an adenine opposite the lesion. nih.gov While it can insert nucleotides opposite the adduct, Polη is generally inefficient at extending the DNA strand beyond that point. nih.govnih.gov This error-prone insertion of 'A' opposite the 'G' adduct is a key step in initiating the G→T mutation. nih.govnih.gov Studies in mammalian cells confirm that Polη has an error-prone role in bypassing BPDE adducts. nih.govresearchgate.net

Polymerase ζ (Polζ): Polζ is considered a major contributor to BPDE-induced mutagenesis. nih.gov It primarily functions as an "extender" polymerase, continuing DNA synthesis from the nucleotide inserted opposite the lesion by an "inserter" polymerase like Polη. nih.gov The Polζ pathway is the main mechanism for translesion synthesis of both (+)- and (-)-trans-anti-BPDE-N²-dG adducts in yeast cells. nih.gov Knockout of the Rev3L gene, which codes for the catalytic subunit of Polζ, leads to a significant decrease in both the efficiency and the error-rate of TLS across BPDE-dG adducts, with the remaining bypass events being almost entirely error-free. nih.gov

Rev1: The Rev1 protein also plays a critical role in the mutagenic bypass of these adducts. nih.govnih.gov While Rev1 has a dCMP transferase activity, its primary role in BPDE-induced mutagenesis is thought to be non-catalytic. oup.com It likely acts as a scaffold, facilitating the recruitment and function of other polymerases, particularly Polζ. nih.gov In yeast, both Rev1 and Polζ are required for the majority of mutations induced by BPDE. nih.gov The non-catalytic function of Rev1 is essential for its role in G→T transversions, as it is unable to insert adenine opposite the adduct itself. oup.com

The prevailing model for G→T mutagenesis involves a two-polymerase mechanism where Polη inserts an adenine opposite the this compound-dG adduct, and Polζ then extends from this A:adducted-G mismatch. nih.gov Rev1 is crucial for this process, likely by facilitating the polymerase switch or stabilizing the complex. nih.govnih.gov

| Polymerase | Specific Contribution to Mutagenesis | Key Research Finding |

| Polη | Inserts Adenine (A) opposite the adducted Guanine (G), initiating the G→T transversion. nih.gov | Ineffective in extension synthesis from the inserted base opposite the lesion. nih.govnih.gov |

| Polζ | Extends the primer from the mismatched base pair created by the inserter polymerase. nih.gov | The major mechanism for both error-prone and error-free TLS of this compound-N²-dG adducts in yeast. nih.gov |

| Rev1 | Plays a crucial, likely non-catalytic, role in facilitating Polζ-dependent mutagenesis. oup.com | Required for G→T transversions, but does not perform the 'A' insertion itself. oup.com |

In contrast to the mutagenic trio of Polη, Polζ, and Rev1, Polymerase κ (Polκ) plays a significant role in suppressing mutations arising from this compound-dG adducts. nih.govnih.gov Polκ is unique among the Y-family polymerases in its ability to bypass this bulky minor groove adduct in an efficient and predominantly error-free manner. oup.comnih.govpnas.org

The primary mechanism by which Polκ suppresses mutagenesis is by correctly inserting a cytosine (C) opposite the this compound-dG adduct. nih.govresearchgate.net Structural studies have revealed that the active site of Polκ can accommodate the bulky adduct in the minor groove while maintaining a standard Watson-Crick base pairing geometry between the adducted guanine and the incoming dCTP. oup.comnih.gov This allows for accurate replication past the lesion.

Methodological Approaches and Advanced Research Techniques

Spectroscopic Techniques for Adduct Characterization

Spectroscopic methods are indispensable for elucidating the structural and conformational properties of (-)-anti-BPDE adducts once they are formed on DNA. These techniques probe the interactions between the BPDE moiety and the DNA helix at a molecular level.

Fluorescence Line Narrowing (FLN) spectroscopy is a high-resolution technique used to obtain highly detailed vibrational spectra of fluorescent molecules like this compound when bound to DNA. By exciting the sample with a narrow-bandwidth laser at cryogenic temperatures (e.g., 4.2 K), it is possible to selectively excite a subset of chromophores within the inhomogeneously broadened absorption band. This results in highly resolved and characteristic fluorescence emission spectra. nih.gov

FLN spectroscopy has been successfully applied to DNA modified with BPDE, providing well-resolved spectra that are highly characteristic of the pyrene (B120774) chromophore. nih.gov This technique can distinguish between different types of adducts and their microenvironments within the DNA structure. For instance, it can differentiate between adducts formed from different metabolic pathways, such as those arising from one-electron oxidation versus diol epoxide pathways. genesilico.pl Research has shown that FLN can identify specific depurination adducts, such as 7-(benzo[a]pyren-6-yl)guanine (N7Gua), with high sensitivity, requiring as little as 20 picograms of the adduct for structural characterization. genesilico.pl The fine-structured emission spectra obtained via FLN provide a fingerprint for identifying specific adducts in complex biological samples.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution, including the conformation of carcinogen-DNA adducts. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy) provide information about the spatial proximity of atoms and their covalent bonding network, respectively.

For BPDE-DNA adducts, 2D NMR studies have been instrumental in defining their conformational arrangement within the DNA duplex. These studies have revealed that the conformation of a BPDE adduct is influenced by factors such as the stereochemistry of the BPDE molecule and the specific DNA sequence context. researchgate.net NMR data has shown that BPDE adducts can adopt various conformations, including a base-displaced intercalative conformation, where the pyrene ring system is inserted between the DNA base pairs, or positioning within the major or minor groove of the DNA helix. researchgate.netmdpi.com For example, structural studies have identified that certain stereoisomeric BPDE-dG adducts assume a base-displaced intercalative conformation in double-stranded DNA. mdpi.com This detailed structural information is crucial for understanding how these adducts interfere with DNA replication and repair processes.

Linear Dichroism (LD) spectroscopy measures the differential absorption of linearly polarized light by oriented molecules. nih.gov When DNA molecules are oriented in a flow, the LD signal can provide information about the orientation of attached chromophores, such as the pyrene ring of this compound, relative to the DNA helix axis. nih.gov This makes LD an excellent technique for distinguishing between different binding modes, such as intercalation and external binding. nih.govnih.gov

Studies using electric linear dichroism have investigated the conformations of adducts derived from the covalent binding of anti-BPDE enantiomers to DNA. researchgate.net These experiments revealed significant differences between the (-) and (+) enantiomers. The (+) enantiomer was found to give rise almost exclusively to an external binding site. In contrast, the this compound enantiomer results in both a quasi-intercalative binding site and an external binding site. researchgate.net This indicates that this compound can bind to DNA in at least two distinct conformations, a finding with significant implications for its biological activity and recognition by DNA repair enzymes.

| Spectroscopic Technique | Application for this compound Adducts | Key Findings |

| Fluorescence Line Narrowing (FLN) | Characterization of adduct structure | Provides highly resolved, fingerprint-like spectra; can distinguish between different adduct types and conformations. nih.govgenesilico.pl |

| Two-Dimensional NMR | Determination of 3D adduct conformation | Identifies spatial arrangement (e.g., intercalation vs. groove binding) and distortions to DNA helix. researchgate.netmdpi.com |

| Linear Dichroism (LD) | Analysis of adduct binding mode | Distinguishes between external and quasi-intercalative binding; showed this compound forms both types of adducts. researchgate.net |

Chromatographic Methods for Adduct Detection and Separation

Chromatographic techniques are fundamental for the separation, detection, and quantification of this compound adducts from complex biological matrices. High-performance liquid chromatography is the cornerstone of these methods.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of BPDE-DNA adducts. nih.gov When coupled with sensitive detection methods, typically fluorescence detection, HPLC can separate and quantify the various adducts formed. researchgate.netnih.gov The pyrene ring system of BPDE is intrinsically fluorescent, allowing for highly sensitive detection without the need for derivatization.

A key application of HPLC is the resolution of the different stereoisomers of BPDE adducts. nih.gov Covalent addition of racemic anti-BPDE to guanine (B1146940) can generate four different stereoisomeric adducts: (+)-trans, (+)-cis, (-)-trans, and (-)-cis. mdpi.com Reverse-phase HPLC methods, often using C18 columns with gradients of solvents like acetonitrile (B52724) and water, can effectively separate these diastereomers. nih.govmdpi.com This separation is critical because the different stereoisomers can have distinct biological properties, including varying efficiencies of repair by cellular machinery and different mutagenic potentials. mdpi.com HPLC analysis has been successfully applied to detect anti-BPDE-DNA adducts in mononuclear white blood cells from humans exposed to polycyclic aromatic hydrocarbons (PAHs). researchgate.net

| HPLC Application | Column Type | Detection Method | Outcome |

| Stereoisomer Resolution | Reverse-Phase (e.g., C18) | Fluorescence | Separation and quantification of (+)-trans, (+)-cis, (-)-trans, and (-)-cis adducts. mdpi.comresearchgate.netnih.gov |

| Biomonitoring | Reverse-Phase | Fluorescence | Detection of adducts in human white blood cells. researchgate.net |

| Adduct Quantification | Reverse-Phase | Fluorescence | Measurement of adduct levels in biological samples after chemical exposure. nih.gov |

Immunological Assays for Adduct Quantification

Immunological assays utilize the high specificity of antibodies to detect and quantify carcinogen-DNA adducts. These methods are particularly valuable for screening large numbers of biological samples due to their sensitivity and potential for high-throughput analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format used for the quantification of BPDE-DNA adducts. researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net In a typical competitive ELISA, a microtiter plate is coated with a known amount of BPDE-modified DNA. The sample containing an unknown quantity of adducts is mixed with a specific monoclonal or polyclonal antibody against BPDE-DNA adducts. This mixture is then added to the plate. The free adducts in the sample compete with the plate-bound adducts for antibody binding. After washing, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added, followed by a substrate that produces a colored product. The intensity of the color is inversely proportional to the amount of adducts in the original sample. mdpi.comnih.gov

Other immunoassay formats, such as chemiluminescence immunoassays (CIA), have also been developed, offering very low limits of detection. nih.gov These sensitive methods are capable of measuring adduct levels in human tissues resulting from environmental exposures. nih.gov Immunological methods have been used to measure BPDE-N2-dG adducts in a variety of human tissues, including buccal cells, lung, and leukocytes. However, it is noted that mass spectrometry-based methods sometimes yield lower adduct level measurements compared to immunochemical approaches, highlighting the importance of method validation and cross-comparison.

| Immunological Assay | Principle | Application | Sensitivity |

| ELISA | Competitive binding of antibody to sample vs. plate-bound adducts. mdpi.comnih.gov | Quantification of BPDE-DNA adducts in DNA samples. researchgate.netresearchgate.netresearchgate.net | Allows for rapid screening of multiple samples. researchgate.net |

| Chemiluminescence Immunoassay (CIA) | Uses a chemiluminescent signal for detection. | Measurement of PAH-DNA adducts in human tissues for biomonitoring. nih.gov | High sensitivity, with detection limits around 1.5 adducts per 10⁹ nucleotides. nih.gov |

DNA Immunoprecipitation Technique for Identifying Binding Fragments

DNA immunoprecipitation (IP) is a powerful technique used to isolate and identify specific DNA fragments that have been modified by agents such as this compound. This method utilizes antibodies that specifically recognize and bind to BPDE-DNA adducts. oup.com The antibody-DNA complexes can then be captured, typically using protein A or G beads, and the bound DNA fragments are subsequently purified and analyzed. oup.com

This technique allows researchers to move beyond simply detecting the presence of adducts to identifying the specific genomic regions targeted by this compound. By sequencing the immunoprecipitated DNA fragments, it is possible to map the locations of adduct formation across the genome. This can reveal whether certain genes or genomic regions are more susceptible to damage. oup.com

For example, a study using a monoclonal antibody (8E11) in a technique called Damage-seq, which is based on DNA immunoprecipitation, successfully mapped BPDE-dG adducts at single-nucleotide resolution in human cells. oup.com This high-resolution mapping provides invaluable insights into the sequence context and chromatin features that influence adduct formation. oup.com The identification of specific gene targets for BPDE adduction is a critical step in understanding the molecular mechanisms of carcinogenesis, as it can pinpoint genes whose function may be disrupted by the presence of the adduct. oup.com

In Vitro and In Vivo Experimental Models for Mechanistic Studies

A combination of in vitro and in vivo experimental models is essential for a comprehensive understanding of the mechanisms of action of this compound. In vitro systems offer a controlled environment to dissect cellular and molecular events, while in vivo models provide the context of a whole organism, which is crucial for studying carcinogenesis.

Cell Culture Systems (e.g., Fibroblasts, Epithelial Cells, HepG2)

Various cell culture systems are employed to investigate the cytotoxic and genotoxic effects of this compound. Human fibroblast cells have been used to study the cellular response to BPDE-induced DNA damage, including the induction of apoptosis. researchgate.net For example, studies have examined the differential sensitivity of fibroblasts with varying p53 statuses to (±)-anti-BPDE, revealing the role of this tumor suppressor in the DNA damage response. researchgate.net

Human bronchial epithelial cells are another relevant model, particularly for studying the effects of inhaled carcinogens. Research has compared the cytotoxic effects of BPDE in monocultures of these cells versus co-cultures with macrophages, demonstrating that the cellular context can significantly influence the response to the carcinogen.

The human hepatoma cell line, HepG2, is also widely used in toxicology studies. These cells retain many of the metabolic enzymes involved in the activation and detoxification of xenobiotics, making them a suitable model for studying the metabolism of parent compounds like benzo[a]pyrene (B130552) to reactive metabolites such as this compound.

Animal Models (e.g., Mouse Skin)

The mouse skin model is a classic and well-established in vivo system for studying the carcinogenicity of polycyclic aromatic hydrocarbons and their metabolites. Topical application of this compound to mouse skin allows for the investigation of tumor initiation and promotion in a whole-animal context. This model has been instrumental in demonstrating the differential carcinogenic potential of the (+) and (-) enantiomers of anti-BPDE.

Studies using this model have shown that topically applied this compound binds to epidermal DNA, although to a lesser extent than the (+) enantiomer. Researchers have also examined the persistence of these DNA adducts over time and their correlation with the development of skin tumors. The mouse skin model allows for the evaluation of not only tumor incidence and multiplicity but also the histopathological progression of the lesions.

Prokaryotic and Yeast Cellular Systems for Mutagenesis Studies

Prokaryotic and yeast cellular systems are powerful tools for investigating the mutagenic properties of chemical compounds like this compound. These single-celled organisms offer several advantages for mutagenesis studies, including rapid growth, well-defined genetic systems, and the availability of a wide range of DNA repair-deficient strains. researchgate.net

In bacteria, such as Escherichia coli and Salmonella typhimurium, reverse mutation assays (e.g., the Ames test) are commonly used to assess the mutagenic potential of chemicals. These assays measure the ability of a compound to induce mutations that revert a specific auxotrophic mutation, allowing the bacteria to grow in the absence of a required nutrient.

Yeast, such as Saccharomyces cerevisiae, provides a eukaryotic model system that shares many fundamental cellular processes with higher organisms, including DNA repair and cell cycle control. researchgate.net Mutagenesis assays in yeast can be used to determine the types and frequencies of mutations induced by this compound. Studies using yeast have shown that mutagenesis induced by (±)-anti-BPDE is dependent on specific DNA polymerases, such as DNA polymerase ζ. researchgate.net Furthermore, these systems can be used to investigate the influence of different DNA repair pathways on the mutagenic outcome of this compound-induced DNA damage. The use of various DNA repair-deficient yeast strains can help to elucidate the specific pathways involved in the processing of this compound adducts and how this processing influences the resulting mutational spectrum. researchgate.netresearchgate.net

Computational and Molecular Modeling Approaches

Computational and molecular modeling approaches have become indispensable tools for investigating the structural and energetic aspects of this compound-DNA adducts. These in silico methods complement experimental studies by providing detailed insights at the atomic level that are often difficult to obtain through empirical means alone.

Simulated annealing is another computational technique that has been employed to explore the conformational landscape of BPDE-adducted DNA. nih.gov This method can help to identify multiple stable or low-energy conformations of the adduct within the DNA helix. nih.gov The existence of different conformations could potentially explain how a single type of adduct can lead to different mutational outcomes. nih.gov By understanding the conformational preferences of the this compound-N2-dG adduct, researchers can gain insights into the mechanisms by which this lesion leads to specific types of mutations, such as G→T transversions.

These computational approaches are powerful for generating hypotheses that can then be tested experimentally. For example, modeling studies can predict which DNA sequences are most likely to be targeted by this compound or how the adduct might interact with the active site of a DNA polymerase.

Molecular Dynamics Simulations for Adduct Conformation and Stability

Molecular dynamics (MD) simulations have proven to be a powerful computational microscope for examining the conformational landscape and stability of DNA adducts formed by BPDE. These simulations model the movement of atoms over time, governed by the principles of classical mechanics, allowing for the observation of dynamic structural changes that are often inaccessible through experimental methods alone.

One of the key applications of MD simulations in the context of this compound is to understand the structural perturbations that occur in the DNA double helix upon the formation of a covalent adduct. For instance, simulations of a (+)-anti-BPDE molecule covalently bound to a guanine base within a DNA duplex have been conducted to assess the stability of such a complex. In a notable study, a model of a DNA-BPDE double adduct system was shown to be stable over a 300-picosecond MD simulation in an aqueous environment. researchgate.net This simulation revealed that the presence of the bulky BPDE molecule induces considerable distortion in the local DNA structure, including a bending of the helical axis. researchgate.net Furthermore, the modified guanine bases were observed to form a stable, single non-Watson-Crick type hydrogen bond. researchgate.net

To explore a wider range of possible adduct conformations, a technique known as simulated annealing is sometimes employed in conjunction with MD simulations. This method involves heating the system in silico to a high temperature and then gradually cooling it, which allows the molecule to overcome energy barriers and settle into various low-energy conformational states. A study utilizing a simulated annealing protocol on a (+)-trans-anti-B[a]P-N2-dG adduct within a DNA helix identified at least six distinct subclasses of structures. mdpi.com The majority of these low-energy conformations retained a B-DNA-like structure with the BPDE moiety situated in the minor groove. mdpi.com

Crystallographic studies, in conjunction with molecular simulations, have provided precise measurements of the structural changes induced by BPDE adducts. For example, in a ternary complex of a BPDE-adenine adduct, a DNA polymerase, and an incoming nucleotide, specific dihedral angles of the adducted DNA were determined, as detailed in the table below. eie.gr These angles provide a quantitative measure of the conformational distortions within the DNA helix.

| Angle | BP-1 Complex (degrees) | BP-2 Complex (degrees) |

| χ | 219.5 | - |

| α' | -85 | - |

| β' | -47 | - |

These findings from MD simulations are crucial for understanding how this compound adducts can interfere with DNA replication and repair processes, ultimately leading to mutations. The ability to model the dynamic behavior and stability of these adducts provides a foundational understanding of their mutagenic potential.

Molecular Docking for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is extensively used to understand and predict the interactions between a small molecule, or ligand, like this compound, and a protein. The process involves sampling various conformations of the ligand within the binding site of the protein and then using a scoring function to rank these conformations based on their predicted binding affinity. researchgate.net

The primary goal of molecular docking in the context of this compound is to identify potential protein targets and to elucidate the specific interactions that stabilize the protein-ligand complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov By identifying the key amino acid residues involved in binding, researchers can gain insights into the mechanisms by which this compound might alter the protein's function. nih.gov

While specific molecular docking studies focusing solely on the this compound enantiomer are not widely detailed in the available literature, the general methodology is well-established and has been applied to similar compounds. For example, in silico studies have been conducted on the interaction of various ligands with proteins that are involved in the metabolism of BPDE, such as glutathione (B108866) S-transferases (GSTs). mdpi.com These studies help to understand how genetic polymorphisms in these enzymes might affect an individual's susceptibility to the carcinogenic effects of BPDE.

The process of a typical molecular docking study can be summarized in the following steps:

Preparation of the Protein and Ligand: The three-dimensional structures of the target protein and the ligand are obtained, often from crystallographic databases or through homology modeling.

Defining the Binding Site: The potential binding site on the protein is identified. This can be done based on experimental data or through computational prediction algorithms.

Docking Simulation: A docking algorithm is used to generate a variety of possible binding poses of the ligand within the protein's active site.

Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key molecular interactions.

Software commonly used for molecular docking includes AutoDock, GOLD, and Glide. researchgate.net The insights gained from these studies are valuable for understanding the molecular basis of this compound's biological activity and for the potential design of molecules that could mitigate its harmful effects.

Simulation of Non-covalent Interactions with DNA